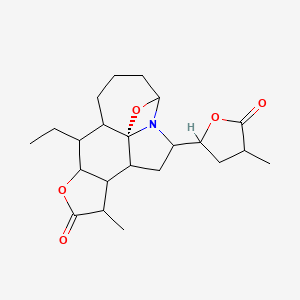

Sessilifoline A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H31NO5 |

|---|---|

Molecular Weight |

389.5 g/mol |

IUPAC Name |

(1S)-11-ethyl-7-methyl-3-(4-methyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one |

InChI |

InChI=1S/C22H31NO5/c1-4-12-13-6-5-7-17-23-15(16-8-10(2)20(24)26-16)9-14(22(13,23)28-17)18-11(3)21(25)27-19(12)18/h10-19H,4-9H2,1-3H3/t10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,22-/m0/s1 |

InChI Key |

RRHMLMRBONYJOT-BMVYPHNVSA-N |

Isomeric SMILES |

CCC1C2CCCC3N4[C@@]2(O3)C(CC4C5CC(C(=O)O5)C)C6C1OC(=O)C6C |

Canonical SMILES |

CCC1C2CCCC3N4C2(O3)C(CC4C5CC(C(=O)O5)C)C6C1OC(=O)C6C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Sessilifoline A from Stemona japonica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Sessilifoline A, a novel alkaloid identified from the stems of Stemona japonica (synonymous with Stemona sessilifolia). This document details the experimental protocols, quantitative data, and spectroscopic analysis integral to its characterization, serving as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The genus Stemona is a rich source of structurally diverse and biologically active alkaloids, which have been traditionally used in Chinese and other Southeast Asian folk medicines for treating respiratory ailments and as insecticides. These alkaloids are characterized by a unique pyrrolo[1,2-a]azepine core. In 2007, a study by Qian and Zhan led to the isolation and characterization of two new alkaloids, this compound and Sessilifoline B, from the stems of Stemona sessilifolia. The structural determination of these compounds was accomplished through extensive spectroscopic analysis, primarily using mass spectrometry and advanced 2D-NMR techniques.

This guide will focus on the methodologies employed for the successful isolation and identification of this compound.

Experimental Protocols

The isolation and purification of this compound from Stemona japonica involves a multi-step process, beginning with the extraction of crude alkaloids from the plant material, followed by chromatographic separation and purification.

Plant Material and Extraction

Fresh stems of Stemona japonica were collected, air-dried, and pulverized. The powdered plant material was then subjected to extraction to isolate the crude alkaloid mixture.

Protocol:

-

The powdered stems of Stemona japonica (5 kg) were extracted three times with 95% ethanol (B145695) at room temperature, with each extraction lasting 24 hours.

-

The ethanolic extracts were combined and concentrated under reduced pressure to yield a crude extract.

-

The crude extract was suspended in a 2% aqueous HCl solution and filtered.

-

The acidic solution was washed with petroleum ether to remove non-alkaloidal components.

-

The aqueous layer was then basified with a 10% NaOH solution to a pH of 10 and subsequently extracted with chloroform (B151607) (CHCl₃) to obtain the crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid mixture was subjected to multiple rounds of column chromatography to isolate the individual compounds.

Protocol:

-

The crude alkaloid extract was subjected to silica (B1680970) gel column chromatography.

-

The column was eluted with a gradient of chloroform (CHCl₃) and methanol (B129727) (MeOH) (from 100:0 to 80:20 v/v).

-

Fractions were collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing similar components were combined.

-

Further purification of the combined fractions was achieved through repeated column chromatography on silica gel and Sephadex LH-20 to yield pure this compound.

Quantitative Data

The following table summarizes the key quantitative data obtained during the isolation and characterization of this compound.

| Parameter | Value |

| Plant Material (Stems of S. japonica) | 5 kg |

| Yield of Crude Alkaloid Extract | 35 g |

| Yield of Pure this compound | 15 mg |

| Molecular Formula | C₂₂H₂₉NO₅ |

| Molecular Weight | 387.47 g/mol |

Structural Elucidation

The structure of this compound was determined using a combination of high-resolution mass spectrometry (HR-MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula of this compound.

| Spectroscopic Method | Ion | Observed m/z | Calculated m/z |

| HR-ESI-MS | [M+H]⁺ | 388.2118 | 388.2124 |

NMR Spectroscopy

The detailed structure and stereochemistry of this compound were elucidated through comprehensive 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC. The spectra were recorded in CDCl₃.

¹H NMR (600 MHz, CDCl₃) and ¹³C NMR (150 MHz, CDCl₃) Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 45.2 | 2.50 (m), 1.85 (m) |

| 2 | 28.9 | 1.95 (m), 1.70 (m) |

| 3 | 35.1 | 2.15 (m) |

| 3a | 65.8 | 3.85 (dd, 10.5, 5.0) |

| 4 | 130.5 | 5.60 (d, 10.0) |

| 5 | 128.8 | 5.75 (dd, 10.0, 2.5) |

| 6 | 30.1 | 2.30 (m), 1.90 (m) |

| 7 | 48.5 | 3.10 (m) |

| 8 | 25.5 | 1.80 (m), 1.60 (m) |

| 9 | 55.3 | 3.25 (m) |

| 9a | 85.2 | - |

| 10 | 175.4 | - |

| 11 | 40.2 | 2.80 (m) |

| 12 | 82.1 | 4.20 (q, 6.5) |

| 13 | 15.8 | 1.25 (d, 6.5) |

| 1' | 170.1 | - |

| 2' | 20.9 | 2.10 (s) |

| OMe | 51.8 | 3.70 (s) |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the isolation and purification of this compound.

Structural Elucidation Logic

The following diagram outlines the logical process for the structural elucidation of this compound.

Biological Activity

While the primary focus of the initial research was on the isolation and structural characterization of this compound, alkaloids from the Stemona genus are known to exhibit a range of biological activities, including insecticidal, antitussive, and anti-inflammatory properties. Further investigation into the specific pharmacological profile of this compound is warranted to explore its therapeutic potential.

Conclusion

This compound represents a novel addition to the growing family of Stemona alkaloids. The successful isolation and structural elucidation, accomplished through a combination of extraction, chromatographic techniques, and extensive spectroscopic analysis, provide a solid foundation for future research. This technical guide offers a detailed account of the methodologies employed, which can be a valuable resource for natural product chemists and pharmacologists interested in the discovery and development of new therapeutic agents from natural sources. Further studies are encouraged to fully explore the biological activities and potential applications of this compound.

The Enigmatic Path to Sessilifoline A: A Technical Guide to its Putative Biosynthesis in Stemona Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sessilifoline A, a complex polycyclic alkaloid isolated from Stemona sessilifolia, belongs to the structurally diverse family of Stemona alkaloids. While the precise biosynthetic pathway of this compound remains to be experimentally elucidated, a putative pathway can be postulated based on the established biosynthesis of related Stemona alkaloids. This technical guide provides a comprehensive overview of the proposed biosynthetic route to this compound, detailing the precursor molecules, key intermediates, and enzymatic transformations. Furthermore, this document outlines generalized experimental protocols for the elucidation of such pathways and presents a logical framework for future research in this area. The information herein is intended to serve as a foundational resource for researchers dedicated to natural product biosynthesis, synthetic biology, and the development of novel therapeutics derived from the rich pharmacopoeia of the Stemonaceae family.

Introduction

The Stemona alkaloids are a unique class of natural products characterized by a core pyrrolo[1,2-a]azepine skeleton.[1][2] These compounds have garnered significant attention due to their wide range of biological activities, including insecticidal, antitussive, and neuroprotective properties. This compound, a representative member of this family, possesses a complex and stereochemically rich structure that presents a formidable challenge for total synthesis and an intriguing puzzle for biosynthetic investigation. Understanding the enzymatic machinery responsible for the construction of this compound is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches.

This guide synthesizes the current knowledge on Stemona alkaloid biosynthesis to propose a putative pathway for this compound. It is important to note that the specific enzymes and several intermediates in this proposed pathway are hypothetical and await experimental verification.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of Stemona alkaloids is believed to originate from the amino acids L-ornithine and L-glutamic acid.[2] These primary metabolites converge to form a key intermediate, which then undergoes a series of cyclizations, oxidations, and rearrangements to generate the diverse array of Stemona alkaloid scaffolds.

Based on the known structures of related alkaloids such as stenine (B102979) and tuberostemonine, a plausible biosynthetic pathway for this compound is presented below.

Figure 1: A putative biosynthetic pathway for this compound.

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Quantitative Data

As of the date of this publication, there is no specific quantitative data available in the literature regarding the enzyme kinetics, metabolite concentrations, or yields for the biosynthetic pathway of this compound. The following table is provided as a template for future research to populate as experimental data becomes available.

| Enzyme (Putative) | Substrate | Product | Vmax (nmol/s/mg protein) | Km (µM) | kcat (s⁻¹) | Source |

| Ornithine Decarboxylase | L-Ornithine | Putrescine | - | - | - | Hypothetical |

| P450 Monooxygenase | Stenine-type Intermediate | Hydroxylated Intermediate | - | - | - | Hypothetical |

| Oxidoreductase | Hydroxylated Intermediate | This compound | - | - | - | Hypothetical |

Table 1: Template for Quantitative Enzymatic Data in this compound Biosynthesis.

Experimental Protocols

The elucidation of a novel biosynthetic pathway, such as that of this compound, requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments that are fundamental to this process.

Isotopic Labeling Studies

Objective: To trace the incorporation of primary metabolites into this compound and identify key intermediates.

Protocol:

-

Precursor Selection: Based on the putative pathway, select isotopically labeled precursors (e.g., ¹³C- or ¹⁵N-labeled L-ornithine and L-glutamic acid).

-

Plant Material: Utilize young, actively growing Stemona sessilifolia plants or establish sterile root cultures.

-

Feeding: Administer the labeled precursors to the plant material through the nutrient medium or by direct injection.

-

Incubation: Allow the plants to metabolize the labeled precursors for a defined period.

-

Extraction: Harvest the plant material and perform a comprehensive extraction of alkaloids.

-

Analysis: Purify this compound and any potential intermediates using chromatographic techniques (HPLC, GC-MS).

-

Detection: Analyze the purified compounds using NMR spectroscopy and mass spectrometry to determine the position and extent of isotopic labeling.

Enzyme Assays

Objective: To identify and characterize the enzymatic activities responsible for the proposed biosynthetic steps.

Protocol:

-

Protein Extraction: Homogenize fresh Stemona sessilifolia tissue in a suitable buffer to extract total protein.

-

Substrate Synthesis: Chemically synthesize the putative substrates for the enzymes of interest (e.g., the stenine-type intermediate).

-

In Vitro Assay: Incubate the protein extract with the synthesized substrate and necessary co-factors (e.g., NADPH for P450 enzymes).

-

Product Detection: Monitor the formation of the expected product over time using HPLC or LC-MS.

-

Enzyme Purification: If activity is detected, purify the responsible enzyme using a combination of chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

-

Kinetic Analysis: Determine the kinetic parameters (Km, Vmax, kcat) of the purified enzyme.

Transcriptome Analysis and Gene Discovery

Objective: To identify candidate genes encoding the biosynthetic enzymes.

Protocol:

-

RNA Extraction: Isolate high-quality total RNA from Stemona sessilifolia tissues known to produce this compound.

-

Transcriptome Sequencing: Perform deep sequencing of the transcriptome (RNA-seq) to generate a comprehensive list of expressed genes.

-

Bioinformatic Analysis: Identify candidate genes by homology to known alkaloid biosynthetic enzymes (e.g., P450s, dehydrogenases, methyltransferases).

-

Gene Expression Analysis: Correlate the expression levels of candidate genes with the accumulation of this compound in different tissues and at different developmental stages.

-

Functional Characterization: Clone the candidate genes and express them in a heterologous host (e.g., E. coli, yeast) to confirm their enzymatic function.

Experimental and Logical Workflows

The elucidation of a natural product biosynthetic pathway follows a logical progression of experiments.

Figure 2: Experimental workflow for pathway elucidation.

Caption: A logical workflow for the elucidation of a natural product biosynthetic pathway.

Conclusion and Future Outlook

The biosynthesis of this compound in Stemona species presents an exciting frontier in natural product research. While the pathway proposed in this guide is currently putative, it provides a robust framework for guiding future experimental investigations. The application of modern techniques such as isotopic labeling, next-generation sequencing, and synthetic biology will be instrumental in unraveling the precise enzymatic steps and regulatory mechanisms governing the formation of this complex alkaloid. A complete understanding of the this compound biosynthetic pathway will not only be a significant scientific achievement but will also pave the way for the sustainable production of this and other valuable Stemona alkaloids for potential therapeutic applications.

References

Sessilifoline A: A Technical Guide to its Physicochemical Properties and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sessilifoline A is a structurally complex, polycyclic alkaloid belonging to the Stemona alkaloid family.[1][2][3] These natural products are exclusively found in plants of the Stemonaceae family, which are predominantly distributed in Southeast Asia.[1][2] Stemona alkaloids are renowned for their intricate molecular architectures, typically featuring a pyrrolo[1,2-a]azepine core.[1][2] Historically, extracts from Stemona species have been utilized in traditional medicine, notably for their antitussive and insecticidal properties.[1][2][4][5] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of its biological context within the broader class of Stemona alkaloids, and outlines general experimental methodologies for its study.

Physicochemical Properties of this compound

The following table summarizes the key physical and chemical properties of this compound, based on currently available data. It is important to note that while fundamental properties have been established, detailed experimental data such as melting point, boiling point, and specific solubility are not widely reported in the public domain.

| Property | Value | Source |

| CAS Number | 929637-35-4 | Commercial Suppliers |

| Molecular Formula | C₂₂H₃₁NO₅ | Commercial Suppliers |

| Molecular Weight | 389.49 g/mol | Commercial Suppliers |

| IUPAC Name | (1S,3S,5R,6S,7R,10S,11R,12R,16S)-11-ethyl-7-methyl-3-[(2S,4S)-4-methyl-5-oxotetrahydro-2-furanyl]-9,17-dioxa-2-azapentacyclo[10.5.0.0¹,⁵.0²,¹⁶.0⁶,¹⁰]heptadecan-8-one | Commercial Suppliers |

| Appearance | White to off-white powder | Commercial Suppliers |

| Purity | >95% | Commercial Suppliers |

| Storage Temperature | -20°C | Commercial Suppliers |

| Canonical SMILES | CCC1C2CCCC3N4C2(O3)C(CC4C5CC(C(=O)O5)C)C6C1OC(=O)C6C | Commercial Suppliers |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not specifically available in the surveyed literature. However, based on established methods for the study of Stemona alkaloids, a general workflow can be described.

General Protocol for Isolation and Characterization of Stemona Alkaloids

This protocol represents a generalized approach and would require optimization for the specific isolation of this compound.

-

Extraction:

-

Air-dried and powdered root material of Stemona japonica is subjected to extraction with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period.

-

The resulting crude extract is concentrated under reduced pressure to yield a residue.

-

-

Acid-Base Partitioning:

-

The residue is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloidal nitrogen atoms, rendering them water-soluble.

-

This aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove neutral and acidic compounds.

-

The acidic aqueous layer is subsequently basified (e.g., with NH₄OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.

-

The alkaloids are then extracted from the basified aqueous solution using a chlorinated solvent such as dichloromethane (B109758) or chloroform.

-

-

Chromatographic Purification:

-

The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel.

-

A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) gradient followed by a dichloromethane-methanol gradient), is employed to separate the different alkaloid components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the compound of interest are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Characterization Techniques

The structure of the isolated this compound would be elucidated using a combination of modern spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons, and to elucidate the relative stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, confirming the molecular formula. Fragmentation patterns observed in MS/MS experiments can provide valuable information about the different structural motifs within the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as carbonyls (C=O), hydroxyls (O-H), and carbon-oxygen bonds, based on their characteristic absorption frequencies.

-

X-ray Crystallography: If a suitable single crystal of this compound can be obtained, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure and absolute stereochemistry.

Biological Activities and Signaling Pathways

Current State of Knowledge for this compound

As of the latest available data, there are no specific studies detailing the biological activities or the mechanism of action of this compound. The signaling pathways affected by this particular alkaloid have not yet been elucidated.

Biological Context: Stemona Alkaloids

While data on this compound is lacking, the broader class of Stemona alkaloids has been reported to exhibit a range of biological activities, including:

-

Insecticidal Activity: This is one of the most well-documented properties of Stemona extracts and isolated alkaloids.[2]

-

Antitussive Effects: Several Stemona alkaloids have demonstrated significant cough-suppressant activity.[1]

-

Anthelmintic and Antiparasitic Properties: Certain alkaloids have shown efficacy against worms and other parasites.[4][5]

-

Antibacterial and Antifungal Activities: Some Stemona alkaloids have been reported to possess antimicrobial properties.[4][5]

Given the shared structural core within this family of compounds, it is plausible that this compound may exhibit similar biological activities. However, this requires dedicated experimental validation.

Hypothetical Signaling Pathway for Investigation

For natural products with unknown mechanisms of action, a common starting point is to investigate their effects on key cellular signaling pathways involved in processes such as cell proliferation, inflammation, and apoptosis. The diagram below illustrates a generalized workflow for such an investigation.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive compound, leading to an anti-proliferative effect. This is a generic representation and would need to be experimentally verified for this compound.

Conclusion

This compound is an intriguing member of the Stemona alkaloid family with a well-defined chemical structure. While its fundamental physicochemical properties are known, a significant gap exists in the publicly available literature regarding detailed experimental data and its biological activity profile. The general protocols and contextual information provided herein serve as a foundation for researchers interested in further investigating this promising natural product. Future studies are warranted to elucidate the specific biological targets and signaling pathways of this compound, which could unveil novel therapeutic potentials.

References

Sessilifoline A: A Technical Guide to its Natural Source, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sessilifoline A, a sesquiterpenoid of interest for its potential pharmacological activities. The document details its primary natural source, available data on its abundance, a thorough experimental protocol for its isolation and purification, and insights into its biological activity, specifically its interaction with the NF-κB signaling pathway.

Natural Source and Abundance

This compound, also known as semipterosin A, is a pterosin-type sesquiterpenoid naturally occurring in the plant kingdom.

Primary Natural Source: The principal source of this compound is the aerial parts of the fern Pteris semipinnata L.[1][2]. This fern species is predominantly found in tropical regions, including Southern China, Taiwan, the Philippines, and other parts of Southeast Asia[3].

Abundance: Quantitative data on the absolute abundance of this compound in Pteris semipinnata is not extensively detailed in the primary literature. However, studies on related pterosins in other Pteris species provide some context for the potential yield. For instance, in Pteridium aquilinum, the concentration of pterosin B can range from 0.68 to 10.42 mg/g of plant material, depending on the age and part of the plant[4]. While not directly transferable, this suggests that the concentration of individual pterosins like this compound in Pteris semipinnata is likely to be in a similar range. The isolation of this compound has been successfully achieved from a bulk extraction of the plant material, indicating a sufficient concentration for phytochemical studies.

Table 1: Quantitative Data on Related Pterosins in Pteris Species

| Compound | Plant Species | Plant Part | Concentration (mg/g dry weight) | Reference |

| Pterosin B | Pteridium aquilinum | Mature Green Fronds | 0.68 - 0.88 | [4] |

| Pterosin B | Pteridium aquilinum | Sprouts | 4.03 - 10.42 |

Note: This table provides context on the abundance of similar compounds in the same genus. Specific yield data for this compound from Pteris semipinnata is not currently available in the cited literature.

Experimental Protocols: Isolation of this compound

The following protocol is a detailed methodology for the isolation and purification of this compound from the aerial parts of Pteris semipinnata, based on established phytochemical procedures for pterosins.

2.1. Plant Material Collection and Preparation:

-

Collect fresh, healthy aerial parts of Pteris semipinnata.

-

Thoroughly wash the plant material with distilled water to remove any debris.

-

Air-dry the plant material in a shaded, well-ventilated area until a constant weight is achieved.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

2.2. Extraction:

-

Macerate the powdered plant material (e.g., 5 kg) in 70% (v/v) aqueous ethanol (B145695) (e.g., 60 L) at room temperature for a period of 24-48 hours, with occasional agitation.

-

Filter the extract through a fine-mesh cloth or filter paper.

-

Repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude residue.

2.3. Fractionation:

-

Suspend the crude residue in distilled water and sequentially partition it with solvents of increasing polarity: petroleum ether, dichloromethane (B109758), and ethyl acetate (B1210297).

-

Separate the layers using a separatory funnel and collect each fraction.

-

Concentrate each fraction under reduced pressure to yield the respective petroleum ether, dichloromethane, and ethyl acetate fractions. This compound and other pterosins are typically enriched in the more polar fractions.

2.4. Chromatographic Purification: The purification of this compound is achieved through a multi-step chromatographic process.

Step 1: Silica (B1680970) Gel Column Chromatography:

-

Stationary Phase: Silica gel (100-200 mesh).

-

Column: Glass column of appropriate dimensions based on the amount of fraction to be loaded.

-

Mobile Phase: A gradient of dichloromethane (CH₂Cl₂) and methanol (B129727) (MeOH), starting from 100% CH₂Cl₂ and gradually increasing the polarity with MeOH (e.g., 99:1, 98:2, 95:5, 90:10, etc.).

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase and pack the column.

-

Adsorb the ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with the mobile phase gradient.

-

Collect fractions of a fixed volume (e.g., 200 mL) and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., CH₂Cl₂:MeOH, 95:5) and visualization under UV light (254 nm and 366 nm).

-

Combine fractions with similar TLC profiles.

-

Step 2: Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of methanol (A) and water (B). A typical gradient might be: 0-5 min, 10% A; 5-30 min, 10-50% A; 30-40 min, 50-100% A.

-

Flow Rate: 2-4 mL/min.

-

Detection: UV detector at wavelengths of 215, 258, and 310 nm, which are characteristic absorption maxima for pterosins.

-

Procedure:

-

Dissolve the semi-purified fraction containing this compound in a minimal amount of the initial mobile phase.

-

Filter the sample through a 0.45 µm syringe filter.

-

Inject the sample onto the HPLC system.

-

Collect the peak corresponding to this compound based on its retention time.

-

Confirm the purity of the isolated compound using analytical HPLC and its structure through spectroscopic methods (HRESI-MS, 1D and 2D NMR).

-

Signaling Pathway and Biological Activity

This compound has been shown to exhibit anti-inflammatory properties by inhibiting the induction of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.

Inhibition of NF-κB Signaling by this compound:

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of pro-inflammatory genes, including those for cytokines and chemokines.

This compound has been demonstrated to inhibit this process. While the precise molecular target is still under investigation, it is hypothesized that this compound interferes with a key step in the upstream signaling cascade, preventing the degradation of IκB and thereby blocking the nuclear translocation and activity of NF-κB.

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Isolation and Purification of this compound:

References

An In-depth Technical Guide on the Spectroscopic Data of Sessilifoline A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Sessilifoline A, an alkaloid of interest to the scientific community. Due to the specificity of the data, this guide directs researchers to the primary literature for exact spectral values while providing the foundational information and experimental context necessary for further research and drug development endeavors.

Introduction to this compound

This compound is a natural product identified as a novel alkaloid. Its structural elucidation is a critical component for understanding its chemical properties and potential biological activities. The primary source for the isolation and characterization of this compound is the scientific publication:

-

Qian, J., & Zhan, Z. J. (2007). Novel Alkaloids from Stemona sessilifolia. Helvetica Chimica Acta, 90(2), 326-331.

This key publication details the discovery of this compound and its structural analogue, Sessilifoline B.

Chemical and Physical Properties

Based on available data, the fundamental properties of this compound are:

-

Molecular Formula: C₂₂H₃₁NO₅

-

CAS Number: 929637-35-4

The molecular formula was determined through high-resolution mass spectrometry (HRMS), a foundational technique in the characterization of new chemical entities.

Spectroscopic Data Summary

The complete and detailed spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data, are presented in the aforementioned publication by Qian and Zhan (2007). Researchers requiring the precise chemical shifts, coupling constants, and mass-to-charge ratios should consult this primary source. The following sections outline the types of data that were generated and are available within that publication.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural backbone and stereochemistry of this compound were elucidated using a combination of one-dimensional and two-dimensional NMR experiments.

Table 1: ¹H NMR Data for this compound

(Note: The full data table with chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz is available in Qian & Zhan, 2007.)

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| Data available in primary literature |

Table 2: ¹³C NMR Data for this compound

(Note: The complete data table with chemical shifts (δ) in ppm is available in Qian & Zhan, 2007.)

| Carbon | Chemical Shift (δ ppm) |

| Data available in primary literature |

3.2. Mass Spectrometry (MS)

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound.

Table 3: Mass Spectrometry Data for this compound

(Note: The detailed mass spectrometry data, including the high-resolution mass-to-charge ratio (m/z) and fragmentation patterns, are available in Qian & Zhan, 2007.)

| Ionization Mode | [M+H]⁺ or [M]⁺ | Elemental Composition |

| Data available in primary literature | C₂₂H₃₁NO₅ |

Experimental Protocols

The detailed methodologies for the isolation and spectroscopic analysis of this compound are described in the experimental section of the primary publication. These protocols are essential for the replication of the research and for the development of related analytical methods. The general workflow is outlined below.

4.1. Isolation of this compound

This compound was isolated from the stems of Stemona sessilifolia. The general procedure involved:

-

Extraction: The plant material was extracted with a suitable organic solvent.

-

Fractionation: The crude extract was subjected to solvent-solvent partitioning to separate compounds based on polarity.

-

Chromatography: The fractions containing the alkaloids of interest were further purified using a series of chromatographic techniques, which may have included silica (B1680970) gel chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).

4.2. Spectroscopic Analysis

The purified this compound was then subjected to a suite of spectroscopic analyses for structural elucidation:

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a high-field NMR spectrometer. Deuterated chloroform (B151607) (CDCl₃) was likely used as the solvent.

-

Mass Spectrometry: High-resolution mass spectra were likely acquired using an ESI (Electrospray Ionization) source coupled to a TOF (Time-of-Flight) or Orbitrap mass analyzer.

Visualization of Experimental Workflow

The logical flow for the isolation and characterization of this compound can be visualized as follows:

Conclusion

This technical guide serves as a centralized resource for professionals interested in this compound. While the foundational information is provided herein, the detailed quantitative spectroscopic data and specific experimental protocols are located within the primary research article. For any research or development activities involving this compound, direct consultation of the publication by Qian and Zhan (2007) is strongly recommended.

Alkaloids from Stemona Species: A Technical Guide to Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Stemona encompasses a variety of plant species that have been integral to traditional medicine systems across Asia for centuries.[1][2][3] These plants are a rich source of structurally diverse and biologically active alkaloids, which have garnered significant scientific interest for their potential as therapeutic agents. Traditionally, extracts from Stemona species have been used to treat respiratory ailments, inflammation, and parasitic infections.[2][3][4] Modern phytochemical and pharmacological research has begun to validate these traditional uses, identifying specific alkaloids responsible for a range of activities, including antitussive, insecticidal, anti-inflammatory, antimicrobial, and antitumor effects.[1][2][5]

This technical guide provides an in-depth overview of the therapeutic potential of Stemona alkaloids, with a focus on their pharmacological activities, underlying mechanisms of action, and the experimental methodologies used to evaluate them. All quantitative data are presented in structured tables for ease of comparison, and key experimental protocols are detailed to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to provide a clear conceptual framework for understanding the therapeutic applications of these promising natural compounds.

Pharmacological Activities of Stemona Alkaloids

Stemona alkaloids are classified into several structural groups, including the stenine, stemoamide, tuberostemospironine, stemonamine, parvistemoline, and stemofoline (B1231652) types.[6][7][8] These compounds have demonstrated a broad spectrum of biological activities, which are summarized below.

Anti-inflammatory Activity

Several Stemona alkaloids have exhibited potent anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of pro-inflammatory mediators. For instance, some alkaloids have been shown to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[6][9] This effect is thought to be mediated, at least in part, through the downregulation of the NF-κB and MAPK signaling pathways.[8][10]

Insecticidal and Antifeedant Activity

The insecticidal properties of Stemona extracts are well-documented and are a cornerstone of their traditional use.[11][12] Alkaloids such as didehydrostemofoline and stemofoline have shown significant toxicity against various insect pests, including Spodoptera littoralis.[11][12] The mechanism of their insecticidal action is believed to involve the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs).[13][14] Tuberostemonine (B192615), another prominent alkaloid, has demonstrated strong repellent effects.[11]

Antitussive Activity

The use of Stemona species for treating coughs is a prominent feature of traditional Chinese medicine.[3][15] Pharmacological studies have confirmed the antitussive effects of several Stemona alkaloids, including neotuberostemonine (B189803) and neostenine.[10][16] The mechanism of action appears to be complex, with some alkaloids acting on the peripheral cough reflex pathway, while others may exert their effects centrally.[1]

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the anti-inflammatory and insecticidal activities of selected Stemona alkaloids.

Table 1: Anti-inflammatory Activity of Stemona Alkaloids

| Alkaloid | Assay | Cell Line | IC50 (µM) | Reference |

| Stemjapine A | NO Production Inhibition | RAW 264.7 | 19.7 | [3] |

| Stemjapine C | NO Production Inhibition | RAW 264.7 | 13.8 | [3] |

| Compound 4 (unnamed) | NO Production Inhibition | RAW 264.7 | - (obvious inhibitory effect) | [6] |

| Compound 3 (unnamed) | NO Production Inhibition | RAW 264.7 | - (moderate inhibitory activity) | [6] |

| Compound 6 (unnamed) | NO Production Inhibition | RAW 264.7 | - (moderate inhibitory activity) | [6] |

| Compound 18 (unnamed) | NO Production Inhibition | RAW 264.7 | - (moderate inhibitory activity) | [6] |

| Compound 28 (unnamed) | NO Production Inhibition | RAW 264.7 | - (moderate inhibitory activity) | [6] |

Table 2: Insecticidal Activity of Stemona Alkaloids against Spodoptera littoralis

| Alkaloid/Extract | Bioassay | LC50 (ppm) | EC50 (ppm) | Reference |

| S. collinsae leaf extract | Chronic feeding | - | - | [11] |

| S. collinsae root extract | Chronic feeding | - | - | [11] |

| Didehydrostemofoline | Chronic feeding | - (highest toxicity) | - | [11] |

| Stemofoline | Chronic feeding | 2.4 | 0.98 | [12] |

Experimental Protocols

Protocol 1: Determination of Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol describes the methodology for assessing the anti-inflammatory activity of Stemona alkaloids by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4][6][9][17]

1. Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain the cells in a humidified atmosphere with 5% CO2 at 37°C.

-

Seed the cells in 96-well plates at a density of 1.5 x 10^5 cells/well and incubate for 24 hours to allow for adherence.

2. Treatment:

-

Prepare stock solutions of the test alkaloids in a suitable solvent (e.g., DMSO).

-

Pre-treat the cells with various concentrations of the test alkaloids for 2 hours.

-

Subsequently, stimulate the cells with 1 µg/mL of LPS for 18-24 hours. A vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor) should be included.

3. Nitric Oxide Measurement (Griess Assay):

-

After the incubation period, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each supernatant sample in a separate 96-well plate.

-

Incubate the mixture at room temperature for 10-30 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

4. Cell Viability Assay (MTT Assay):

-

To ensure that the observed inhibition of NO production is not due to cytotoxicity, perform a concurrent MTT assay.

-

After removing the supernatant for the Griess assay, add MTT solution to the remaining cells and incubate.

-

Solubilize the formazan (B1609692) crystals and measure the absorbance to determine cell viability.

Protocol 2: Evaluation of Insecticidal Activity (Spodoptera littoralis Bioassay)

This protocol outlines a general procedure for assessing the insecticidal activity of Stemona alkaloids using the polyphagous pest Spodoptera littoralis.[5][18][19][20]

1. Insect Rearing:

-

Maintain a laboratory colony of Spodoptera littoralis on an artificial diet or natural host plant leaves (e.g., castor bean leaves) under controlled conditions (e.g., 25 ± 2°C, 60 ± 5% RH, and a 16:8 h light:dark photoperiod).

2. Preparation of Test Solutions:

-

Dissolve the test alkaloids in an appropriate solvent and prepare a series of dilutions.

3. Bioassay Methods:

a) Leaf-Dip Bioassay:

- Immerse fresh, clean host plant leaves in the test solutions for a defined period (e.g., 30 seconds).

- Allow the leaves to air-dry at room temperature.

- Place the treated leaves in a petri dish or glass jar.

- Introduce a known number of larvae (e.g., 10 second-instar larvae) into each container.

- A control group with leaves dipped in solvent only should be included.

- Seal the containers and maintain them under the same conditions as for insect rearing.

- Record larval mortality at specified time intervals (e.g., 24, 48, and 72 hours).

b) Artificial Diet Bioassay:

- Incorporate the test alkaloids into the artificial diet at various concentrations.

- Dispense the treated diet into individual wells of a multi-well plate or small containers.

- Place one larva in each well.

- A control group with an untreated diet should be included.

- Monitor the larvae for mortality and developmental effects (e.g., weight gain, pupation).

4. Data Analysis:

-

Calculate the percentage of mortality for each concentration.

-

Determine the LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration for 50% of the population) values using probit analysis.

Visualization of Mechanisms and Workflows

Signaling Pathways

Experimental Workflows

Conclusion

Alkaloids from Stemona species represent a valuable source of lead compounds for the development of new therapeutic agents. Their diverse pharmacological activities, including anti-inflammatory, insecticidal, and antitussive effects, are supported by a growing body of scientific evidence. This guide provides a comprehensive overview of the current state of research, offering valuable data and methodologies for scientists and drug development professionals. Further investigation into the mechanisms of action, structure-activity relationships, and safety profiles of these alkaloids is warranted to fully realize their therapeutic potential. The detailed protocols and visual representations of workflows and signaling pathways presented herein serve as a foundation for future research and development in this promising area of natural product chemistry.

References

- 1. Antitussive and central respiratory depressant effects of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 7. Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]

- 10. Renoprotective Effects of Stemona sessilifolia via Suppression of the c-Myc/c-Fos/MAPK Pathway in Hyperuricemic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibitory actions of tuberostemonine on the excitatory transmission at the crayfish neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Technology study on extraction and purification of alkaloid from Stemona japonica] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US6992078B2 - Plant extracts and alkaloids having antitussive activity - Google Patents [patents.google.com]

- 16. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparative Toxicological Effects of Insecticides and Their Mixtures on Spodoptera littoralis (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. eajbsa.journals.ekb.eg [eajbsa.journals.ekb.eg]

- 20. ijcmas.com [ijcmas.com]

An In-depth Technical Guide on the Biological Activity of Extracts from Stemona sessilifolia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemona sessilifolia, a perennial herb belonging to the Stemonaceae family, has a long history of use in traditional Chinese medicine, primarily for treating respiratory ailments and parasitic infections.[1] Modern scientific investigation has sought to validate these traditional uses and uncover the full therapeutic potential of its extracts and constituent phytochemicals. This technical guide provides a comprehensive overview of the biological activities of Stemona sessilifolia extracts, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The primary bioactive compounds identified in S. sessilifolia are alkaloids and, to a lesser extent, bibenzyls, which are responsible for a wide range of pharmacological effects.[2]

Quantitative Data on Biological Activities

The biological activities of Stemona sessilifolia extracts and their isolated compounds have been evaluated through various in vitro and in vivo studies. This section summarizes the key quantitative findings in a structured tabular format to facilitate comparison and analysis.

Antibacterial Activity

Bioassay-guided fractionation of Stemona sessilifolia has led to the isolation of several bibenzyl compounds with notable antibacterial properties. The minimum inhibitory concentration (MIC) is a key metric used to quantify the antibacterial efficacy of a compound.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 3,5-dihydroxy-2'-methoxy bibenzyl | Staphylococcus aureus | Not specified, but described as "strong" | [2] |

| 3,5-dihydroxy-2'-methoxy bibenzyl | Staphylococcus epidermidis | Not specified, but described as "strong" | [2] |

| 3,5-dihydroxy bibenzyl | Staphylococcus aureus | Not specified, but described as "strong" | [2] |

| 3,5-dihydroxy bibenzyl | Staphylococcus epidermidis | Not specified, but described as "strong" | |

| γ-tocopherol | Staphylococcus aureus | Not specified, but described as "strong" | |

| γ-tocopherol | Staphylococcus epidermidis | Not specified, but described as "strong" |

Antitussive Activity

Several alkaloids isolated from the roots of Stemona sessilifolia have demonstrated significant antitussive effects in a citric acid-induced guinea pig cough model.

| Compound | Administration Route | Dose | Cough Inhibition (%) | Reference |

| Protostemonine | Peripheral | Not specified | Significant | |

| Stemospironine | Peripheral | Not specified | Significant | |

| Maistemonine | Peripheral | Not specified | Significant | |

| Stemonamine | Intracerebroventricular (i.c.v.) | Not specified | Significant |

Insecticidal Activity

Interestingly, the insecticidal properties of Stemona sessilifolia have been attributed to endophytic bacteria living within the plant. These microbes produce pyrrole (B145914) compounds that are toxic to various pests.

| Compound/Extract | Target Insect | Activity | Reference |

| Crude bacterial extract | Aphids | Nearly 100% mortality (almost as effective as a commercial insecticide) | |

| Individual pyrrole compounds | Aphids | ~80% mortality | |

| Crude bacterial extract & individual compounds | Spider mites | Moderately toxic (50-80% mortality) |

Lung Protective Effects

Certain alkaloids from Stemona sessilifolia have shown protective effects against lung injury, with tuberostemonine (B192615) D being a key component. This protection is linked to the activation of the Nrf2 signaling pathway.

| Compound | Cell Line/Animal Model | Inducing Agent | Protective Effect | Reference |

| Tuberostemonine D | C57BL/6 mice | nm SiO₂ | Significant protection against lung injury, reduced ROS, recovered SOD and MDA levels | |

| Compounds 3, 5, 8, 10-11, 17-21, 23 | MLE-12 cells | NNK | Protective effects on cell injury | |

| Compounds 2, 8-11, 14, 17-19, 22 | MLE-12 cells | nm SiO₂ | Improvement in lung epithelial cell injury |

Modulation of P-glycoprotein in Multidrug-Resistant Cancer Cells

A non-alkaloid extract from Stemona sessilifolia has been shown to reverse multidrug resistance (MDR) in cancer cells by modulating the activity of P-glycoprotein (P-gp), a key drug efflux pump.

| Extract | Cell Line | Chemotherapeutic Agents | Effect | Reference |

| Non-alkaloids extract | MCF-7/ADR (Adriamycin-resistant) | Adriamycin, Paclitaxel, Vincristine | Significantly reversed resistance in a dose-dependent manner |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Bioassay-Guided Fractionation for Antibacterial Compounds

This protocol outlines the general procedure for isolating bioactive antibacterial compounds from Stemona sessilifolia.

Caption: Workflow for Bioassay-Guided Fractionation.

-

Extraction: The dried and powdered roots of S. sessilifolia are extracted with 75% ethanol (B145695).

-

Partitioning: The crude ethanol extract is partitioned successively with chloroform (B151607) (CHCl₃) and n-butanol (n-BuOH) to separate compounds based on polarity.

-

Chromatographic Separation: The resulting fractions are subjected to column chromatography using silica gel and macroporous resin to isolate individual compounds.

-

Bioassay: At each stage of fractionation, the antibacterial activity of the fractions is tested against target bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis, to guide the separation towards the active constituents.

-

Structure Elucidation: The structures of the isolated pure compounds are identified using spectroscopic methods, including NMR and mass spectrometry.

Citric Acid-Induced Cough Model in Guinea Pigs

This in vivo model is used to evaluate the antitussive activity of Stemona sessilifolia alkaloids.

Caption: Protocol for Citric Acid-Induced Cough Model.

-

Animal Preparation: Unanesthetized and unrestrained guinea pigs are used for the experiment to allow for natural coughing responses.

-

Compound Administration: The test compounds (e.g., protostemonine, stemospironine, maistemonine) or a vehicle control are administered to the animals, typically via peripheral or intracerebroventricular routes.

-

Cough Induction: Cough is induced by microinjection of a 0.4 M citric acid solution directly into the larynx. A total of 20 µL is administered in 10 aliquots of 2 µL at 30-second intervals.

-

Data Recording: Cough responses are recorded for a 10-minute observation period using a whole-body plethysmograph to measure respiratory waveforms and microphones to capture cough sounds.

-

Data Analysis: The number of coughs is counted and compared between the compound-treated groups and the vehicle control group to determine the percentage of cough inhibition.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of compounds.

References

Lung Protective Effects of Stemona Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemona alkaloids, a diverse group of natural compounds isolated from the roots of Stemona species, have long been utilized in traditional medicine for the treatment of respiratory ailments.[1] Modern pharmacological research is increasingly substantiating these traditional uses, revealing the potent lung-protective properties of these alkaloids. This technical guide provides an in-depth overview of the current scientific evidence, focusing on the mechanisms of action, quantitative effects, and experimental methodologies related to the therapeutic potential of Stemona alkaloids in various models of lung injury. The primary alkaloids of interest exhibiting these effects include stemonine (B1201989), tuberostemonine, and protostemonine.

Mechanisms of Action

The lung-protective effects of Stemona alkaloids are multifaceted, primarily revolving around their potent anti-inflammatory and antioxidant activities. These effects are mediated through the modulation of key cellular signaling pathways that are critically involved in the pathogenesis of lung injury.

Anti-inflammatory Effects

Stemona alkaloids have been demonstrated to suppress the inflammatory cascade in the lungs by inhibiting the activation of pro-inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3]

-

NF-κB Pathway: In response to inflammatory stimuli such as lipopolysaccharide (LPS), particulate matter 2.5 (PM2.5), and cigarette smoke, the NF-κB pathway is activated, leading to the transcription of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[2][4] Stemona alkaloids, such as protostemonine, have been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.

-

MAPK Pathway: The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Protostemonine has been observed to significantly inhibit the phosphorylation of p38 MAPK, ERK, and JNK in response to LPS stimulation in macrophages. By attenuating MAPK activation, Stemona alkaloids can reduce the production of inflammatory mediators.

Antioxidant Effects

Oxidative stress is a key contributor to lung damage in various respiratory diseases. Stemona alkaloids combat oxidative stress through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and by directly modulating the levels of antioxidant and pro-oxidant molecules.

-

Nrf2 Pathway: Nrf2 is a master regulator of the antioxidant response. Tuberostemonine D, for instance, has been shown to exert its protective effects in silica-induced lung injury by activating the Nrf2 pathway. This activation leads to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which help to neutralize reactive oxygen species (ROS).

-

Modulation of Oxidative Stress Markers: In various in vivo models, treatment with Stemona alkaloids has been shown to significantly increase the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD) while decreasing the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and ROS.

Anti-fibrotic Effects

Preliminary evidence suggests that Stemona alkaloids may also possess anti-fibrotic properties. In a model of pulmonary fibrosis, total alkaloids from Stemona tuberosa were found to suppress the positive feedback loop between M2 macrophage polarization and fibroblast differentiation by inhibiting the JAK2/STAT3 pathway in fibroblasts and the CXCR4/PI3K/AKT1 pathway in macrophages.

Quantitative Data on Lung Protective Effects

The following tables summarize the quantitative data from key in vivo and in vitro studies investigating the lung-protective effects of various Stemona alkaloids.

Table 1: In Vivo Studies on the Effects of Stemona Alkaloids in Lung Injury Models

| Alkaloid/Extract | Model | Animal | Dosage | Duration | Key Findings | Reference |

| Stemonine | PM2.5-induced COPD | Kunming Mice | 10, 20, 40 mg/kg (i.g.) | 4 weeks | Dose-dependently ↓ TNF-α & IL-6 in BALF; ↑ SOD activity; ↓ MDA & NO levels. | |

| Protostemonine | LPS-induced ALI | C57BL/6 Mice | 10 mg/kg (i.p.) | 4h & 24h post-LPS | ↓ TNF-α, IL-6, IL-1β in BALF; ↓ MPO activity; ↓ lung wet-to-dry ratio. | |

| Tuberostemonine N | Cigarette smoke-induced lung inflammation | C57BL/6 Mice | 1, 5, 10 mg/kg (i.p.) | 4 weeks | ↓ Total cells, neutrophils, macrophages in BALF; ↓ pro-inflammatory cytokines & chemokines. | |

| Tuberostemonine D | Silica-induced lung injury | C57BL/6 Mice | Not specified | Not specified | ↓ ROS content; ↑ SOD activity; ↓ MDA levels in serum. | |

| Stemona tuberosa extract | Cigarette smoke-induced lung inflammation | C57BL/6 Mice | 50, 100, 200 mg/kg (p.o.) | 2 weeks | ↓ Total cells, macrophages, neutrophils, lymphocytes in BALF; ↓ TNF-α, IL-6, KC in BALF. |

ALI: Acute Lung Injury; BALF: Bronchoalveolar Lavage Fluid; COPD: Chronic Obstructive Pulmonary Disease; i.g.: intragastric; i.p.: intraperitoneal; IL: Interleukin; KC: Keratinocyte-derived chemokine; LPS: Lipopolysaccharide; MDA: Malondialdehyde; MPO: Myeloperoxidase; NO: Nitric Oxide; p.o.: per os (by mouth); PM2.5: Particulate Matter 2.5; ROS: Reactive Oxygen Species; SOD: Superoxide Dismutase; TNF-α: Tumor Necrosis Factor-alpha.

Table 2: In Vitro Studies on the Effects of Stemona Alkaloids

| Alkaloid | Cell Line | Inducer | Concentration | Duration | Key Findings | Reference |

| Protostemonine | RAW264.7 Macrophages | LPS (0.1 µg/mL) | 1, 3, 10, 30, 100 µM | 24h | Dose-dependently ↓ NO production; ↓ iNOS expression; ↓ phosphorylation of p38, ERK, JNK, AKT. | |

| Tuberostemonine D & others | MLE-12 (lung epithelial cells) | NNK, nm SiO₂ | Not specified | Not specified | Protective effects against NNK-induced cell injury; Improvement in nm SiO₂-induced lung epithelial cell injury. | |

| Total Stemona tuberosa alkaloids | Macrophages & Fibroblasts | IL-4 (macrophages), TGF-β1 (fibroblasts) | 1, 10, 100 µg/mL | Not specified | ↓ α-SMA & Col-1 in fibroblasts; ↓ Arg-1 & CXCR4 in macrophages. |

AKT: Protein kinase B; Arg-1: Arginase-1; Col-1: Collagen I; CXCR4: C-X-C chemokine receptor type 4; ERK: Extracellular signal-regulated kinase; IL-4: Interleukin-4; iNOS: Inducible nitric oxide synthase; JNK: c-Jun N-terminal kinase; LPS: Lipopolysaccharide; NNK: Nicotine-derived nitrosamino ketone; NO: Nitric Oxide; SiO₂: Silicon dioxide; TGF-β1: Transforming growth factor-beta 1; α-SMA: alpha-smooth muscle actin.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on the lung-protective effects of Stemona alkaloids.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

-

Animal Model: Male C57BL/6 mice (6-8 weeks old) are commonly used.

-

Induction of ALI: Mice are anesthetized, and ALI is induced by a single intratracheal instillation of LPS (e.g., 5 mg/kg body weight) dissolved in sterile saline. The control group receives an equivalent volume of sterile saline.

-

Treatment: Stemona alkaloids (e.g., Protostemonine at 10 mg/kg) are administered, typically via intraperitoneal (i.p.) injection, at specified time points before or after LPS challenge (e.g., 1 hour before or 4 and 24 hours after).

-

Sample Collection: At designated time points (e.g., 4, 24, or 48 hours) after LPS administration, mice are euthanized.

-

Bronchoalveolar Lavage (BAL): The trachea is cannulated, and the lungs are lavaged with a fixed volume of sterile phosphate-buffered saline (PBS). The collected bronchoalveolar lavage fluid (BALF) is centrifuged to separate the supernatant from the cell pellet.

-

Lung Tissue: Lungs are harvested for histological analysis, protein extraction, and RNA isolation.

-

-

Analysis:

-

BALF Analysis: Total and differential cell counts (macrophages, neutrophils, lymphocytes) are performed on the cell pellet. The supernatant is used to measure total protein concentration (as an indicator of lung permeability) and levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.

-

Histology: Lung tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess lung injury, including edema, inflammatory cell infiltration, and alveolar septal thickening.

-

Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration in the lung tissue, is measured using a colorimetric assay.

-

Western Blot and qRT-PCR: Lung tissue homogenates are used to analyze the expression and phosphorylation of proteins in signaling pathways (e.g., NF-κB, MAPKs) via Western blot and the mRNA levels of inflammatory mediators via quantitative real-time PCR (qRT-PCR).

-

Cigarette Smoke (CS)-Induced Chronic Obstructive Pulmonary Disease (COPD) Model in Mice

-

Animal Model: Female C57BL/6 mice are often used.

-

Induction of COPD: Mice are exposed to whole-body cigarette smoke from a specified number of cigarettes for a set duration and frequency (e.g., 5 cigarettes, 4 times a day, 6 days a week for 2-4 weeks). A control group is exposed to filtered air.

-

Treatment: Stemona alkaloids (e.g., Tuberostemonine N at 1, 5, 10 mg/kg) or extracts are administered (e.g., orally or via i.p. injection) daily before each smoke exposure session.

-

Sample Collection and Analysis: Similar to the ALI model, BALF and lung tissues are collected at the end of the exposure period. Analysis includes BALF cell counts, cytokine and chemokine measurements, and histological evaluation of lung tissue for signs of emphysema (mean linear intercept) and inflammation.

In Vitro Anti-inflammatory Assay in Macrophages

-

Cell Culture: A murine macrophage cell line, such as RAW264.7, is cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics).

-

Treatment: Cells are pre-treated with various concentrations of a Stemona alkaloid (e.g., Protostemonine at 1-100 µM) for a short period (e.g., 30 minutes to 1 hour).

-

Stimulation: Inflammation is induced by adding LPS (e.g., 0.1 µg/mL) to the cell culture medium.

-

Analysis:

-

Nitric Oxide (NO) Production: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent as an indicator of iNOS activity.

-

Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified by ELISA.

-

Western Blot: Cell lysates are collected to determine the expression and phosphorylation status of key signaling proteins (e.g., p65 NF-κB, IκBα, p38, JNK, ERK).

-

qRT-PCR: Total RNA is extracted to measure the mRNA expression levels of pro-inflammatory genes (e.g., iNOS, TNF-α, IL-6).

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by Stemona alkaloids and a typical experimental workflow.

Signaling Pathways

Caption: Signaling pathways modulated by Stemona alkaloids.

Caption: Experimental workflow for in vivo studies.

Conclusion and Future Directions

The evidence strongly supports the significant lung-protective potential of Stemona alkaloids, mediated primarily through the suppression of inflammatory and oxidative stress pathways. The quantitative data presented demonstrate a consistent and dose-dependent therapeutic effect in various preclinical models of lung injury. The detailed experimental protocols provided herein offer a foundation for the replication and further investigation of these findings.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of promising Stemona alkaloids to optimize dosing and delivery.

-

Structure-Activity Relationship (SAR): Investigating the SAR of different Stemona alkaloids will help in identifying the most potent compounds and could guide the synthesis of novel derivatives with enhanced efficacy and safety.

-

Chronic Disease Models: While acute models are well-studied, more research is needed in chronic models of lung diseases, such as long-term COPD and idiopathic pulmonary fibrosis, to evaluate the long-term therapeutic potential of these compounds.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into effective therapies for human respiratory diseases. No significant clinical trials have been registered to date, highlighting a critical gap in the drug development pipeline for these natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Protostemonine effectively attenuates lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urban particulate matter triggers lung inflammation via the ROS-MAPK-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic effects of stemonine on particulate matter 2.5-induced chronic obstructive pulmonary disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Methodology for the Total Synthesis of Stemona Alkaloids, Exemplified by the Enantioselective Total Synthesis of (+)-Stemofoline

Introduction

To date, a total synthesis of the natural product Sessilifoline A, a complex alkaloid isolated from Stemona japonica, has not been reported in the scientific literature. The intricate polycyclic architecture of this compound, featuring multiple stereocenters and a caged structure, presents a formidable challenge for synthetic chemists. However, the broader family of Stemona alkaloids, to which this compound belongs, has been the subject of extensive synthetic efforts. These endeavors have led to the development of innovative and powerful synthetic strategies for the construction of their complex molecular frameworks.

This document provides a detailed overview of the methodologies employed in the total synthesis of a representative and structurally complex member of this family, (+)-Stemofoline. The insights and protocols detailed herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the synthesis of this compound and other related polycyclic alkaloids. The featured synthesis is the enantioselective total synthesis of (+)-Stemofoline accomplished by Huang and co-workers, which showcases a biogenetically-inspired strategy.[1][2][3]

Overall Synthetic Strategy

The retrosynthetic analysis for (+)-Stemofoline is inspired by a plausible biosynthetic pathway, wherein simpler precursors are envisioned to assemble the complex caged structure. The key strategic elements of this synthesis include a copper-catalyzed alkylation to form a key tricyclic intermediate, a highly diastereoselective 1,4-addition, and a Horner-Wadsworth-Emmons (HWE) reaction to construct the pentacyclic core of the molecule.[1][2]

Logical Relationship of the Synthetic Strategy

Caption: Retrosynthetic analysis of (+)-Stemofoline.

Quantitative Data Summary

The enantioselective total synthesis of (+)-Stemofoline was accomplished in 19 steps from a known alcohol precursor. The following table summarizes the yields for the key transformations in the synthetic sequence.

| Step | Transformation | Starting Material | Product | Yield (%) |

| 1-2 | Swern oxidation and HWE olefination | Known Alcohol A | Ketone Intermediate C | 60 |

| 3-4 | Two-step cyclization-bromination cascade | Ketone Intermediate C | Bromide Intermediate E | 78 |

| 5 | Copper-catalyzed alkylation | Bromide Intermediate E | Tricyclic Intermediate G | 81 |

| 6-10 | Construction of pentacyclic core | Tricyclic Intermediate G | Pentacyclic Lactone J | ~35 (overall) |

| 11-12 | Reduction and HWE reaction | Pentacyclic Lactone J | (+)-Stemoburkilline | ~75 (overall) |

| 13-19 | Elaboration to final product | (+)-Stemoburkilline | (+)-Stemofoline | N/A |

Experimental Workflow

The overall workflow for the synthesis is depicted below, highlighting the major stages of the synthetic sequence.

Caption: Experimental workflow for the total synthesis.

Key Experimental Protocols

Detailed methodologies for the pivotal steps in the synthesis of (+)-Stemofoline are provided below. These protocols are adapted from the supplementary information of the original publication and are intended for execution by trained synthetic organic chemists in a properly equipped laboratory.

Protocol 1: Swern Oxidation and Horner-Wadsworth-Emmons Olefination

This two-step sequence converts the starting alcohol into a key ketone intermediate.

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (Et3N)

-

Starting Alcohol A

-

Sodium hydride (NaH)

-

Triethyl phosphonoacetate

-

Dichloromethane (DCM), anhydrous

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Swern Oxidation:

-

To a solution of oxalyl chloride (1.2 equiv.) in anhydrous DCM at -78 °C, add DMSO (2.2 equiv.) dropwise.

-

Stir the mixture for 30 minutes, then add a solution of the starting alcohol A (1.0 equiv.) in DCM.

-

After stirring for 1 hour at -78 °C, add Et3N (5.0 equiv.) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

-

-

Horner-Wadsworth-Emmons Olefination:

-

To a suspension of NaH (1.5 equiv.) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.5 equiv.) dropwise.

-

Stir the mixture for 30 minutes, then add a solution of the crude aldehyde from the previous step in THF.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography to afford the enoate product.

-

Protocol 2: Copper-Catalyzed Alkylation

This protocol describes the crucial C-C bond formation to assemble the tricyclic core of the molecule.

Materials:

-

Bromide Intermediate E

-

n-Butyllithium (n-BuLi)

-

Copper(I) cyanide (CuCN)

-

Grignard reagent (e.g., MeMgBr)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a solution of the bromide intermediate E (1.0 equiv.) in anhydrous THF at -78 °C, add n-BuLi (1.1 equiv.) dropwise.

-

After stirring for 30 minutes, add a solution of the Grignard reagent (1.5 equiv.) in THF.

-

In a separate flask, prepare a solution of CuCN (0.2 equiv.) in anhydrous THF.

-

Transfer the organocopper reagent to the solution of the lithiated bromide at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to yield the tricyclic intermediate G.

Protocol 3: Construction of the Pentacyclic Core

This multi-step sequence involves the formation of the characteristic caged structure of the Stemofoline alkaloids.

Materials:

-

Tricyclic Intermediate G

-

Lithium diisopropylamide (LDA)

-

Ethyl glyoxalate

-

1,1'-Carbonyldiimidazole (CDI)

-

4-Dimethylaminopyridine (DMAP)

-

p-Toluenesulfonic acid (p-TsOH)

-

Carbon tetrabromide (CBr4)

-

Triphenylphosphine (PPh3)

-

Sodium ethoxide (EtONa)

-

Methyllithium (MeLi)

-

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H2)

Procedure:

This is a complex sequence of reactions. For detailed step-by-step instructions, please refer to the supporting information of the original publication by Huang and co-workers. The general transformations are as follows:

-

Aldol reaction of the enolate of Tricyclic Intermediate G with ethyl glyoxalate.

-

Intramolecular cyclization to form a lactone.

-

Protection of the resulting alcohol.

-

Bromination of the lactone.

-

Elimination to form an α,β-unsaturated lactone.

-

1,4-Conjugate addition of a methyl group.

-

Hydrogenation of the double bond.

-

Acid-catalyzed cyclization to furnish the pentacyclic lactone J.